[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride
Overview
Description
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of imidazo-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with thiadiazole derivatives in the presence of suitable catalysts and solvents . The reaction conditions often include elevated temperatures and specific pH levels to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-thiadiazole oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against various biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. It is incorporated into polymers and other materials to enhance their performance characteristics .
Mechanism of Action
The mechanism of action of [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine hydrochloride
- [2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- 2-(2-Methylene-2,3-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride exhibits unique properties due to its specific molecular structure.
Properties
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S.ClH/c1-5-10-11-6(2-3-8)4-9-7(11)12-5;/h4H,2-3,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVQNDGBCIRABQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CN=C2S1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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